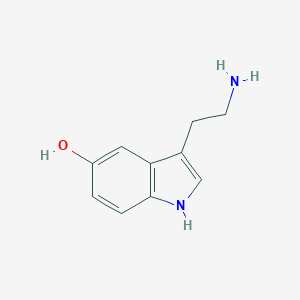
Patent
US08541585B2
Procedure details


5-HT2A receptor binding assay was performed in reference to a method described by Hirose et al. (Japan. J. Pharmacol., 53, 321-329, 1990). After a reaction in a total volume of 200 μL of 50 mM Tris-HCl (pH=7.6) buffer solution containing 50 μL of [3H]-ketanserin (final concentration 1 nM), 1 μL of test drug in DMSO, and 149 μL of human 5-HT2A receptor-expressing CHO cell membrane sample, human 5-HT2A receptor binding activity of [3H]-ketanserin was measured. The reaction solution let stand for 15 minutes at 37° C., and then it was quickly added on a glass fiber filter plate (Multiscreen FB, Millipore inc.) coated with 0.05% Brij 35 and filtered under reduced pressure. The glass fiber filter was washed with 200 μL of ice-cooled 50 mM Tris-HCl (pH=7.6) twice, repeatedly filtered under reduced pressure, and then transferred to a vial containing 4 mL of Ecoscint A (National Diagnostics inc.). The residual radioactivity on the glass fiber filter was measured by a liquid scintillation counter. Nonspecific binding was measured in the presence of 10 μM of MDL-100907, and [3H]-ketanserin binding inhibition rate in the presence of 1 nM or 10 nM of test drug was determined. The results are shown in Tables 8 to 13.
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](O)[C:2]([NH2:7])(CO)CO.Cl.[3H]C(N1CCC(C(C2C=CC(F)=CC=2)=O)CC1)(C(N1[C:26](=O)[NH:25][C:24]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[C:17]1=O)([3H])[3H])[3H].CS(C)=[O:45]>>[CH:22]1[C:21]([OH:45])=[CH:20][C:19]2[C:17]([CH2:1][CH2:2][NH2:7])=[CH:26][NH:25][C:24]=2[CH:23]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
Tris-HCl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Step Two
|
Name
|
[3H]-ketanserin
|
|
Quantity
|
50 μL
|
|
Type
|
reactant
|
|
Smiles
|
[3H]C([3H])(C([3H])([3H])N1C(=O)C=2C=CC=CC2NC1=O)N3CCC(CC3)C(=O)C=4C=CC(=CC4)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
[3H]-ketanserin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[3H]C([3H])(C([3H])([3H])N1C(=O)C=2C=CC=CC2NC1=O)N3CCC(CC3)C(=O)C=4C=CC(=CC4)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 37° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
it was quickly added on a glass fiber
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter plate (Multiscreen FB, Millipore inc.) coated with 0.05% Brij 35
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The glass fiber filter
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 200 μL of ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled 50 mM Tris-HCl (pH=7.6) twice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
repeatedly filtered under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a vial containing 4 mL of Ecoscint A (National Diagnostics inc.)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residual radioactivity on the glass fiber filter
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC2=C(C=C1O)C(=CN2)CCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


